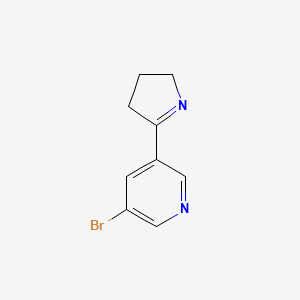

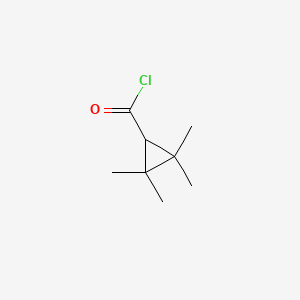

![molecular formula C8H5BrClN3O2 B1313725 6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine CAS No. 708213-35-8](/img/structure/B1313725.png)

6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine

Overview

Description

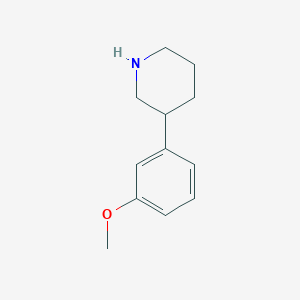

“6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine” is a chemical compound with the empirical formula C8H6BrClN2 . It is a solid substance . This compound is part of a class of molecules known as imidazopyridines, which are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of this compound has been reported in the literature . The methodologies involve the use of isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) and cyanuric chloride . These reagents are easier to handle and require milder reaction conditions than the conventional reagents .Molecular Structure Analysis

The molecular structure of “6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine” can be represented by the SMILES stringClCc1cn2cc(Br)ccc2n1 . The InChI key for this compound is YEXHHHNCGSIJLI-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

“6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine” is a solid substance . Its molecular weight is 245.50 .Scientific Research Applications

Synthesis and Reactivity

- Synthesis of New Derivatives: This compound has been used as a starting material for synthesizing new 3-Nitroimidazo[1,2-a]pyridine derivatives through SRN1 reactions, which involve different carbon and sulfur-centered nucleophiles. This synthesis reveals the reactivity of chloromethyl groups and bromine atoms under certain conditions (Vanelle, Szabo, & Crozet, 2008).

- Generation of Tricyclic Pyridinones: Researchers have developed tricyclic pyridinones from this compound, involving Suzuki-Miyaura cross-coupling and direct olefination as key steps (Castera-Ducros, Crozet, & Vanelle, 2006).

Functionalization and Chemical Diversity

- Diverse Functionalization Strategies: Studies have explored various strategies for functionalizing 6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine, leading to a range of products including 2-arylated compounds and derivatives with functional groups like amides, anilines, and ureas (Bazin, Marhadour, Tonnerre, & Marchand, 2013).

Pharmaceutical and Biological Applications

- Potential Pharmacological Derivatives: The SRN1 reaction of 2-chloromethyl-3-nitroimidazo[1,2-a]pyridine with various anions has led to the development of potential pharmacological derivatives, particularly those with a trisubstituted double bond at the 2 position (Vanelli, Madadi, Roubaud, Maldonado, & Crozet, 1991).

- Antitrypanosomal and Antileishmanial Activities: Some derivatives synthesized from this compound have shown significant antitrypanosomal and antileishmanial activities, with compounds being bioactivated by type 1 nitroreductases. This highlights its potential in treating diseases caused by trypanosomatid parasites (Fersing et al., 2018).

Novel Scaffold and Synthesis Methods

- Pyrrolo-Imidazo[1,2-a]pyridine Scaffolds: A new strategy for constructing pyrrolo-imidazo[1,2-a]pyridine scaffolds has been described, involving the coupling of N-tosylhydrazones with 2-chloro-3-nitroimidazo[1,2-a]pyridines. This method facilitates the creation of diverse molecular libraries for potential biological screening (Zhang et al., 2019).

- Microwave-Assisted Synthesis: The compound has been used in microwave-assisted Suzuki cross-coupling reactions, showcasing an efficient and rapid method for synthesizing various derivatives in aqueous medium without organic co-solvent (Crozet, Castera-Ducros, & Vanelle, 2006).

Electrophilic Substitution Studies

- Ipso Electrophilic Substitution: A systematic study of electrophilic substitution reactions of imidazo[1,2-a]pyridine derivatives has been conducted, providing insights into the electronic influence of substituents on these reactions. This research enhances understanding of how these compounds can be further manipulated (Salgado-Zamora et al., 2008).

Safety And Hazards

This compound is considered hazardous . It has been classified as having acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

The future directions for “6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine” could involve further exploration of its potential applications in medicinal chemistry and material science . Additionally, the development of safer and more efficient synthetic routes for this compound could be a valuable area of research .

properties

IUPAC Name |

6-bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN3O2/c9-5-1-2-7-11-6(3-10)8(13(14)15)12(7)4-5/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHRTCYJCAYXMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1Br)[N+](=O)[O-])CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

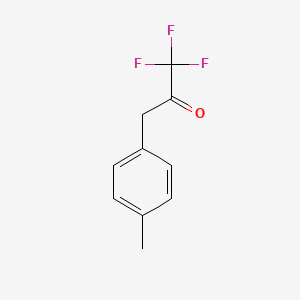

![2-Methyl-3-[(4-trifluoromethyl)phenyl]-1-propene](/img/structure/B1313656.png)

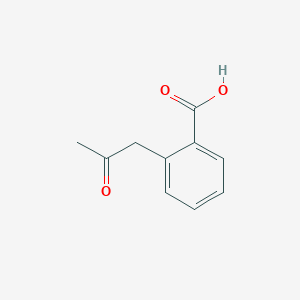

![5,7-Dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B1313661.png)